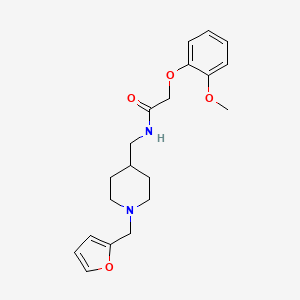
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.4 g/mol
- CAS Number : 953998-01-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Interactions : The furan ring can engage in π–π interactions with aromatic residues in proteins, while the piperidine moiety is capable of forming hydrogen bonds with amino acid side chains. This interaction profile suggests potential as a modulator of protein functions.
- Metal Chelation : The oxalamide group can chelate metal ions, which may inhibit metalloenzymes, thus affecting various biochemical pathways involved in disease processes .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound, particularly in inhibiting specific cancer cell lines. For instance, it has been shown to exhibit cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antidiabetic Effects
In pharmacokinetic studies, this compound demonstrated an ability to enhance insulin signaling pathways. This was evidenced by improved glucose uptake in hepatocytes and modulation of gene expression related to insulin sensitivity .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .
Case Studies
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to increased apoptosis and cell cycle arrest at the G0/G1 phase .
- Diabetes Model : In a diabetic rat model, oral administration of the compound at a dosage of 30 mg/kg led to a notable decrease in blood glucose levels and improvement in lipid profiles after four weeks of treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide | Similar piperidine and furan structure | Enhanced anti-cancer activity |
| N1-(benzofuran) derivatives | Benzofuran instead of furan | Potential neuroprotective effects |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to related compounds.
属性
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-24-18-6-2-3-7-19(18)26-15-20(23)21-13-16-8-10-22(11-9-16)14-17-5-4-12-25-17/h2-7,12,16H,8-11,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDVMHRVZJHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














